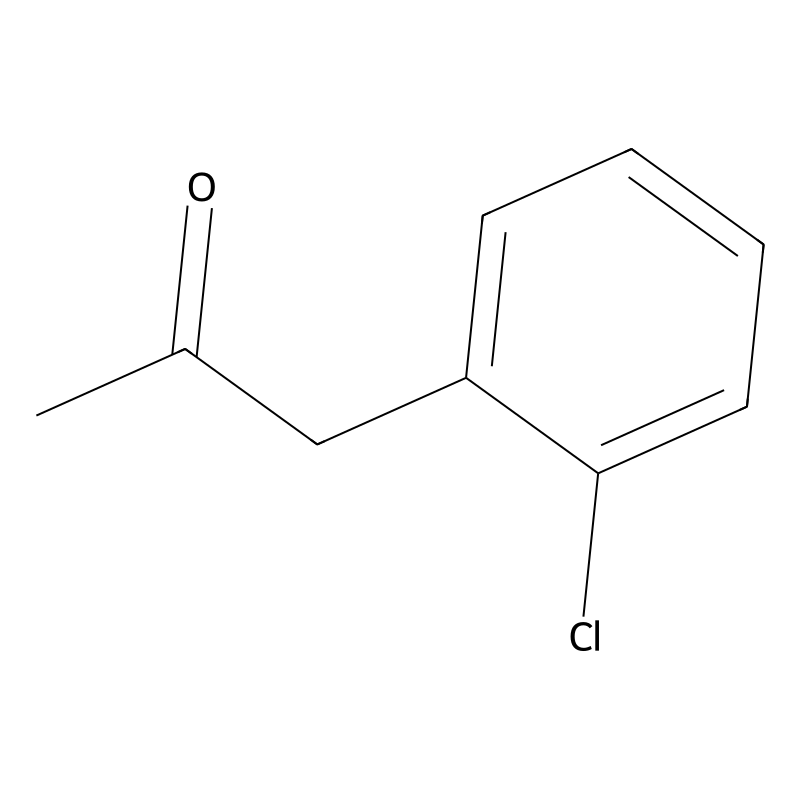1-(2-Chlorophenyl)propan-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(2-Chlorophenyl)propan-2-one, also known as 2-chloro-1-(2-chlorophenyl)propan-2-one, is an organic compound with the molecular formula and a molecular weight of approximately 172.62 g/mol. This compound features a chlorinated phenyl group attached to a propanone structure, which significantly influences its chemical reactivity and properties. The presence of the chlorine atom in the para position enhances its electrophilic character, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
- Oxidation: The compound can be oxidized to produce 2-chlorophenylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Reduction with agents like lithium aluminum hydride or sodium borohydride yields 1-(2-chlorophenyl)propan-2-ol.
- Nucleophilic Substitution: The chlorine atom can be substituted with various nucleophiles, including amines or thiols, under suitable conditions.
These reactions enable the synthesis of various derivatives that may exhibit different chemical and biological properties.
Research indicates that 1-(2-Chlorophenyl)propan-2-one exhibits significant biological activity, particularly in antimicrobial and antifungal applications. Its mechanism of action likely involves interference with microbial metabolic pathways, potentially inhibiting enzyme activity or disrupting cellular processes. Detailed studies are required to elucidate the specific molecular interactions and pathways involved in its biological effects.
The synthesis of 1-(2-Chlorophenyl)propan-2-one can be achieved through several methods:
- Friedel-Crafts Acylation: A common method involves the Friedel-Crafts acylation of 2-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is represented as follows:
This method provides a straightforward route to synthesize the compound with good yields.
1-(2-Chlorophenyl)propan-2-one serves multiple applications across various fields:
- Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
- Pharmaceutical Development: The compound is explored for its potential therapeutic effects and serves as a precursor in the development of pharmaceutical compounds.
- Fine Chemicals Production: It is utilized in producing fine chemicals and specialty materials due to its unique reactivity.
Interaction studies focus on understanding how 1-(2-Chlorophenyl)propan-2-one interacts with biological targets. Preliminary findings suggest that its halogenated structure allows for specific binding interactions with enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. Further research is necessary to clarify these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with 1-(2-Chlorophenyl)propan-2-one. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)propan-2-one | C9H9ClO | Chlorine at the para position affects reactivity |
| 1-Amino-3-(2-chlorophenyl)propan-2-one | C9H11ClN | Contains an amino group, altering biological activity |
| 4-Chlorophenylacetone | C9H9ClO | Different position of chlorine on phenyl ring |
| 1-(3-Chlorophenyl)propan-2-one | C9H9ClO | Chlorine at the meta position, affecting reactivity |
The uniqueness of 1-(2-Chlorophenyl)propan-2-one lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its chlorinated structure significantly influences its chemical behavior compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








